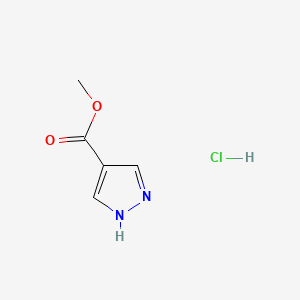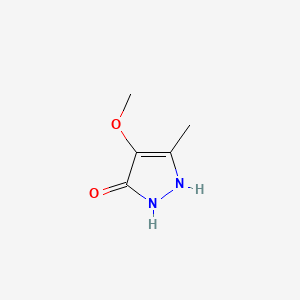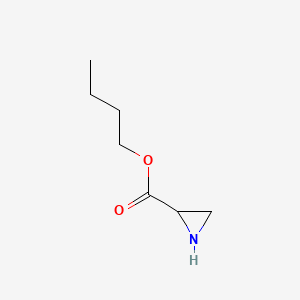
2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azetidinone, 1-(2-methyl-2-propenyl)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-Methyl-2-propenylazetidin-1-one or 2-APA and has a molecular formula of C8H13NO.
Mecanismo De Acción
The mechanism of action of 2-Azetidinone, 1-(2-methyl-2-propenyl)-(9CI) is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components. This leads to the disruption of cellular processes and ultimately results in cell death.
Biochemical and Physiological Effects:
2-Azetidinone, 1-(2-methyl-2-propenyl)-(9CI) has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. In addition, 2-Azetidinone, 1-(2-methyl-2-propenyl)-(9CI) has been found to have potential applications in the field of material science, as it can be used as a monomer for the synthesis of polymers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Azetidinone, 1-(2-methyl-2-propenyl)-(9CI) in lab experiments is its broad-spectrum antimicrobial activity. This makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been found to be toxic to some cell lines, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-Azetidinone, 1-(2-methyl-2-propenyl)-(9CI). One of the potential areas of research is the development of new antibiotics based on this compound. Another potential area of research is the use of this compound as an anti-inflammatory agent for the treatment of various inflammatory diseases. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of material science.
Métodos De Síntesis
The synthesis of 2-Azetidinone, 1-(2-methyl-2-propenyl)-(9CI) can be achieved through several methods. One of the most common methods is the reaction of 2-methyl-2-propenylamine with phosgene. This reaction produces 2-Azetidinone, 1-(2-methyl-2-propenyl)-(9CI) as the final product. Another method involves the reaction of 2-methyl-2-propenylamine with chloroacetyl chloride followed by cyclization with sodium methoxide.
Aplicaciones Científicas De Investigación
2-Azetidinone, 1-(2-methyl-2-propenyl)-(9CI) has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use in the treatment of cancer and as an anti-inflammatory agent. In addition, 2-Azetidinone, 1-(2-methyl-2-propenyl)-(9CI) has been found to have potential applications in the field of material science, as it can be used as a monomer for the synthesis of polymers.
Propiedades
| 172326-86-2 | |
Fórmula molecular |
C7H11NO |
Peso molecular |
125.171 |
Nombre IUPAC |
1-(2-methylprop-2-enyl)azetidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-6(2)5-8-4-3-7(8)9/h1,3-5H2,2H3 |
Clave InChI |
AURMKPBOWSOQPP-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1CCC1=O |
Sinónimos |
2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


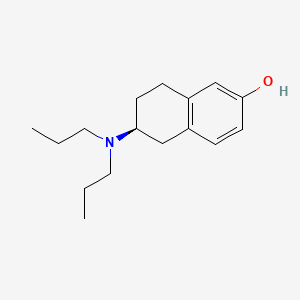
![3H-[1,2,3]Oxathiazolo[4,5-d]pyrimidine](/img/structure/B575606.png)
![1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one](/img/structure/B575608.png)
![5-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575611.png)
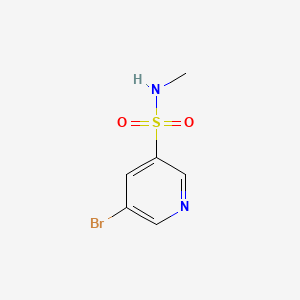
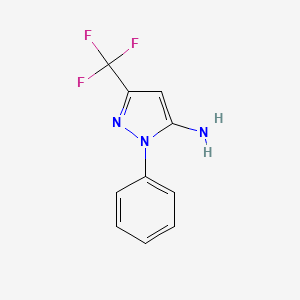
![1H-Azireno[2',3':3,4]pyrrolo[2,1-b][1,3]oxazole](/img/structure/B575617.png)
